Dimethylamine-15N hydrochloride

Catalog No.
S788206
CAS No.
75693-94-6
M.F
C2H7N.ClH
C2H8ClN
M. Wt
81.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine-15N hydrochloride

CAS Number

75693-94-6

Product Name

Dimethylamine-15N hydrochloride

IUPAC Name

N-methylmethanamine;hydrochloride

Molecular Formula

C2H7N.ClH
C2H8ClN

Molecular Weight

81.54 g/mol

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H

InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N

SMILES

CNC.Cl

Canonical SMILES

CNC.Cl

Isomeric SMILES

C[15NH]C.Cl

Isotopic Tracer Studies:

Dimethylamine:HCl-15N, also known as N-Methylmethan(15N)amine hydrochloride, is a valuable tool in scientific research due to the presence of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the movement and fate of dimethylamine within a biological system.

The specific properties of 15N enable researchers to distinguish it from naturally occurring nitrogen (14N) through various analytical techniques like mass spectrometry. This distinction allows them to monitor the incorporation and transformation of dimethylamine:HCl-15N in diverse research areas:

  • Metabolism studies: Researchers can use dimethylamine:HCl-15N to investigate the metabolic pathways of dimethylamine in organisms. By observing the incorporation of 15N into various downstream metabolites, they can gain insights into the breakdown and utilization of dimethylamine within the system .
  • Drug discovery and development: Dimethylamine:HCl-15N can be employed to study the absorption, distribution, metabolism, and excretion (ADME) profile of drugs containing a dimethylamine moiety. This information is crucial for understanding the pharmacokinetics and potential toxicity of these drugs .

Investigation of Enzyme Function and Mechanisms:

Dimethylamine:HCl-15N can be used to study the enzymatic reactions involving dimethylamine as a substrate. By incorporating the 15N isotope into the dimethylamine molecule, researchers can track the specific atoms involved in the reaction and gain insights into the enzyme mechanism. This information is valuable for understanding the function of enzymes and their potential roles in various biological processes .

Dimethylamine-15N hydrochloride is a nitrogen-labeled derivative of dimethylamine hydrochloride, with the chemical formula C2H8ClN\text{C}_2\text{H}_8\text{ClN} and a molecular weight of 81.545 g/mol. It is characterized by the presence of the stable isotope nitrogen-15, which is often used in various analytical and biological studies. This compound is typically encountered as a white crystalline solid that is soluble in water, making it suitable for various applications in chemistry and biology .

Dimethylamine hydrochloride is a corrosive and irritant compound. It can cause skin and eye irritation, and inhalation can irritate the respiratory tract. The following points summarize the safety concerns []:

  • Acute Toxicity: Oral LD50 (rat) = 1040 mg/kg []
  • Skin and Eye Irritation: Causes skin and eye irritation []
  • Respiratory Irritation: May cause respiratory irritation if inhaled []
  • Flammability: Not flammable, but combustible []
, primarily as a nucleophile due to the presence of the amine group. It can undergo reactions such as:

  • Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.
  • Acylation: Forming amides when reacted with acid chlorides or anhydrides.
  • Formation of Metal Complexes: It can form stable complexes with metal ions, which is particularly useful in analytical chemistry .

The thermochemical properties of reactions involving dimethylamine derivatives have been documented, indicating specific enthalpy changes associated with various processes .

Dimethylamine-15N hydrochloride exhibits biological activity primarily due to its role as a nitrogen source in various biochemical pathways. The incorporation of nitrogen-15 allows for tracking and studying metabolic processes in organisms. Its derivatives have been investigated for potential applications in drug development and as intermediates in synthesizing biologically active compounds .

The synthesis of dimethylamine-15N hydrochloride can be achieved through several methods:

  • Ammonolysis: Reacting dimethylamine with nitrogen-15 labeled ammonium chloride.
  • Reduction: Starting from nitro compounds or nitriles that are reduced to amines using appropriate reducing agents.
  • Direct Labeling: Employing nitrogen-15 labeled precursors during the synthesis of dimethylamine to ensure incorporation into the final product .

These methods allow for the production of high-purity dimethylamine-15N hydrochloride suitable for research applications.

Dimethylamine-15N hydrochloride finds diverse applications, including:

  • Analytical Chemistry: Used as a reagent for determining the presence of metal ions through complex formation.
  • Biological Research: Acts as a tracer in metabolic studies to investigate nitrogen metabolism.
  • Pharmaceuticals: Serves as an intermediate in synthesizing various pharmaceutical compounds, aiding drug discovery efforts .

Studies involving dimethylamine-15N hydrochloride focus on its interactions with biological systems and other chemical entities. Its ability to form stable complexes with metal ions has been explored extensively, revealing insights into its reactivity and potential roles in biological processes. Additionally, its isotopic labeling allows researchers to trace its pathways within metabolic networks, providing valuable data on nitrogen utilization in organisms .

Several compounds share structural similarities with dimethylamine-15N hydrochloride. Below is a comparison highlighting their unique features:

CompoundFormulaNotable Features
Dimethylamine hydrochlorideC2H8ClN\text{C}_2\text{H}_8\text{ClN}Commonly used; lacks isotopic labeling
Trimethylamine hydrochlorideC3H12ClN\text{C}_3\text{H}_{12}\text{ClN}Larger alkyl group; different steric properties
Methylamine hydrochlorideCH5ClN\text{CH}_5\text{ClN}Smaller alkyl group; different reactivity
Hydroxylamine hydrochlorideH3ClN\text{H}_3\text{ClN}Contains hydroxyl group; used as a reducing agent
Ethylamine hydrochlorideC2H7ClN\text{C}_2\text{H}_7\text{ClN}Ethyl group instead of methyl; differing properties

Dimethylamine-15N hydrochloride's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in biological and chemical studies compared to its non-labeled counterparts.

Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

81.0345270 g/mol

Monoisotopic Mass

81.0345270 g/mol

Heavy Atom Count

4

UNII

7M4CWB6AOK

Related CAS

124-40-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000435 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

General Manufacturing Information

Methanamine, N-methyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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